molecular formula C8H7BrF2O B6315285 1-Bromo-3-(difluoromethoxy)-5-methylbenzene CAS No. 1261859-71-5

1-Bromo-3-(difluoromethoxy)-5-methylbenzene

Cat. No.: B6315285
CAS No.: 1261859-71-5
M. Wt: 237.04 g/mol
InChI Key: UBPUHAFKNSTHEK-UHFFFAOYSA-N
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Description

1-Bromo-3-(difluoromethoxy)-5-methylbenzene ( 1261859-71-5) is a high-value bromo- and difluoromethoxy-substituted aromatic compound primarily employed as a key building block in synthetic and medicinal chemistry. With a molecular formula of C8H7BrF2O and a molecular weight of 237.04 g/mol, it serves as a crucial advanced intermediate in the research and development of novel therapeutic agents . This compound is particularly valuable in the synthesis of complex molecules designed as protein kinase inhibitors, a major class of pharmaceuticals investigated for the treatment of various disorders, including cancers . The strategic incorporation of both bromine and the difluoromethoxy group into the benzene ring provides versatile sites for further functionalization through cross-coupling reactions and other transformations, enabling rapid exploration of structure-activity relationships. Supplied with a guaranteed purity of >99% and analyzed by techniques including LCMS, GCMS, and NMR to ensure quality and consistency, it is an essential reagent for discovery chemistry in both academic and industrial settings . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It must be stored under an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-(difluoromethoxy)-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-5-2-6(9)4-7(3-5)12-8(10)11/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPUHAFKNSTHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthetic Analysis and Precursor Chemistry of 1 Bromo 3 Difluoromethoxy 5 Methylbenzene

Strategic Disconnections and Synthetic Challenges Associated with Polyfunctionalized Arenes

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. nih.gov For 1-bromo-3-(difluoromethoxy)-5-methylbenzene, the primary challenge lies in the 1,3,5-arrangement of three substituents that are all ortho-, para-directing for electrophilic aromatic substitution. The methyl (-CH3), bromo (-Br), and difluoromethoxy (-OCHF2) groups would each direct an incoming electrophile to positions ortho and para relative to themselves. A straightforward sequential electrophilic substitution on a monosubstituted or disubstituted benzene (B151609) ring would therefore not yield the desired 1,3,5-isomer as the major product.

Strategic disconnection of the target molecule leads to several potential synthetic pathways, each with its own set of challenges:

Disconnection of the C-O bond: This suggests a late-stage difluoromethoxylation of a phenolic precursor, such as 3-bromo-5-methylphenol. This is often a highly effective strategy, as methods for introducing the difluoromethoxy group onto a phenol (B47542) are well-established. The primary challenge is then shifted to the efficient synthesis of the substituted phenol precursor.

Disconnection of the C-Br bond: This implies a final-step bromination of 3-(difluoromethoxy)toluene. However, both the methyl and difluoromethoxy groups are ortho-, para-directing, meaning electrophilic bromination would occur at positions 2, 4, and 6, not the desired position 5. This route is synthetically unviable without complex blocking/deblocking strategies.

Disconnection of the C-C bond: This points to a methylation reaction on a 1-bromo-3-(difluoromethoxy)benzene (B1271890) precursor. This could be achieved through modern cross-coupling reactions if the precursor were appropriately functionalized (e.g., with a triflate or another halogen).

The key synthetic challenge is overcoming the inherent directing effects of the substituents to achieve the meta, meta arrangement. This often requires building the substitution pattern from a precursor where the regiochemistry is already defined or can be controlled by a dominant directing group that is later removed or transformed. For instance, starting with a precursor like 3,5-dimethylaniline (B87155) and using diazonium salt chemistry (a Sandmeyer-type reaction) could install the bromine atom, followed by conversion of the amino group to a hydroxyl group for subsequent difluoromethoxylation.

Advanced Precursor Synthesis Methodologies for the Benzene Core

The synthesis of the core benzene structure with the correct substitution pattern relies on advanced methodologies for introducing each functional group selectively and efficiently.

The difluoromethoxy (-OCHF2) group is a valuable substituent in medicinal chemistry, often considered a lipophilic bioisostere of hydroxyl or thiol groups. thieme-connect.com Its installation is most commonly achieved by the difluoromethylation of phenols. This transformation typically proceeds via the reaction of a phenoxide with an in situ-generated difluorocarbene (:CF2). acs.org Several modern reagents and protocols have been developed for this purpose, offering advantages in terms of stability, safety, and operational simplicity over older methods that used ozone-depleting gases like chlorodifluoromethane (B1668795) (HCF2Cl). acs.orgchemicalbook.com

Key methodologies include:

Sodium Chlorodifluoroacetate (ClCF2COONa): This is a bench-stable, inexpensive, and relatively non-toxic solid that decarboxylates upon heating to generate difluorocarbene. It is a widely used reagent for accessing aryl difluoromethyl ethers from phenols. orgsyn.org

S-(Difluoromethyl)sulfonium Salts: These recently developed reagents are also bench-stable and serve as excellent difluorocarbene precursors under basic conditions, reacting efficiently with a wide range of phenols. acs.orgnih.gov

Ethyl Bromodifluoroacetate (BrCF2CO2Et): This reagent can serve as a difluoromethyl source for phenols and thiols, often proceeding through a nucleophilic substitution pathway followed by hydrolysis and decarboxylation. thieme-connect.com

Photoredox Catalysis: Visible-light photoredox catalysis has been employed for the difluoromethylation of phenols using sources like difluorobromoacetic acid, offering a radical-based approach under mild conditions. researchgate.net

Table 1: Comparison of Common Difluoromethoxylation Reagents for Phenols

Reagent Common Conditions Advantages Disadvantages
Sodium Chlorodifluoroacetate Base (e.g., K2CO3), polar aprotic solvent (e.g., DMF), heat ( >100 °C) Inexpensive, stable, low toxicity orgsyn.org Requires high temperatures
S-(Difluoromethyl)sulfonium Salt Base (e.g., LiOH), solvent (e.g., THF/H2O), room temp to moderate heat Bench-stable, high yields, mild conditions acs.orgnih.gov More expensive than other sources
Ethyl Bromodifluoroacetate Base (e.g., K2CO3), solvent (e.g., DMF), moderate heat Good for electron-poor phenols, can be chemoselective thieme-connect.com May not be effective for electron-rich phenols thieme-connect.com
Difluorobromoacetic Acid Photoredox catalyst (e.g., Ru(bpy)3(PF6)2), base, blue LED light Very mild conditions, radical pathway researchgate.net Requires specialized photocatalysis setup

Selective Bromination of Methyl-substituted Aromatic Systems

Achieving regioselective bromination on an aromatic ring that already contains a methyl group and other activating substituents requires careful consideration of directing effects. libretexts.org A π-donor substituent, such as a methyl or methoxy (B1213986) group, directs electrophilic aromatic bromination preferentially to the para and ortho positions. nih.gov For the synthesis of this compound, where the bromine is meta to the other two groups, direct electrophilic bromination of the corresponding toluene (B28343) derivative is not feasible.

Therefore, the strategy must rely on installing the bromine atom under conditions where the desired regiochemistry is favored. This is typically accomplished in one of two ways:

Use of a Precursor with a Meta-Directing Group: A common strategy involves starting with a benzene ring containing a powerful meta-directing group, such as a nitro (-NO2) or carbonyl group. The bromine can be installed meta to this group, and the directing group is then converted into the final desired substituent in subsequent steps.

Synthesis from a Pre-functionalized Intermediate: A more direct approach involves using a starting material where the desired 1,3,5-substitution pattern is already established. For example, the Sandmeyer reaction, which converts an arylamine via a diazonium salt into an aryl bromide, is a powerful method for introducing a bromine atom in a position that might be inaccessible through direct electrophilic substitution. Starting with 3-amino-5-methylphenol, for instance, would allow for the conversion of the amine to a bromine, followed by difluoromethoxylation of the phenol.

Common brominating agents include elemental bromine (Br2) with a Lewis acid catalyst, N-Bromosuccinimide (NBS), and bromodimethylsulfonium bromide. organic-chemistry.orgacs.org The choice of reagent and conditions is critical for achieving high selectivity and avoiding side reactions, such as benzylic bromination of the methyl group. google.comgoogle.com

The introduction of a methyl group onto an aromatic ring is a fundamental transformation in organic synthesis. While classic methods like Friedel-Crafts alkylation are well-known, they often suffer from limitations such as catalyst deactivation and a lack of regioselectivity. Modern synthetic chemistry has produced a variety of milder and more selective methods.

Recent advances have focused on two main areas:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a mainstay for forming C-C bonds. A pre-functionalized arene (e.g., an aryl bromide or triflate) can be coupled with a methylating agent. Common examples include the Suzuki coupling (using methylboronic acid or its esters), Stille coupling (using methyltributyltin), and Negishi coupling (using methylzinc reagents). These reactions offer high functional group tolerance and excellent regioselectivity, as the site of methylation is predetermined by the position of the leaving group on the aromatic ring.

Direct C-H Methylation: This cutting-edge approach involves the direct conversion of an aromatic C-H bond to a C-CH3 bond, avoiding the need for pre-functionalization. researchgate.net These reactions are typically transition-metal-catalyzed (e.g., with palladium, nickel, or ruthenium) and often require a directing group on the substrate to achieve site selectivity. rsc.org Various methyl sources can be used, including methylboronic acid, dimethyl carbonate, and methyl iodide. researchgate.netgoogle.com While powerful, the application of C-H methylation depends heavily on the specific substrate and the compatibility of existing functional groups with the catalytic system.

Table 2: Selected Modern Methylation Methodologies for Aromatic Rings

Method Catalyst/Reagents Methyl Source Key Features
Suzuki Coupling Pd catalyst (e.g., Pd(PPh3)4), base Methylboronic acid (MeB(OH)2) or Trimethylboroxine Mild conditions, high functional group tolerance, commercially available reagents rsc.org
C-H Methylation (Directed) Pd(OAc)2, oxidant Methylboronic acid or Trimethylboroxine Atom economical, avoids pre-functionalization, requires a directing group for selectivity researchgate.netrsc.org
Ni-Catalyzed C-H Methylation Ni(II) catalyst, directing group Electrophilic or radical methyl sources Utilizes more earth-abundant nickel catalysts rsc.org
Pd-Catalyzed meta-C-H Methylation Pd catalyst, base (K2CO3) Dimethyl carbonate A novel strategy for achieving methylation at the meta-position of certain substituted iodoarenes researchgate.net

Chemical Transformations and Reactivity Profiles of 1 Bromo 3 Difluoromethoxy 5 Methylbenzene

Cross-Coupling Reactions Involving the Aryl Bromide Moiety

Iron-Catalyzed Cross-Coupling Reactions

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to palladium- and nickel-based methods for forming carbon-carbon and carbon-heteroatom bonds. While specific studies on 1-bromo-3-(difluoromethoxy)-5-methylbenzene are not extensively documented, its participation in such reactions can be inferred from established principles for aryl bromides. The C-Br bond in the molecule is susceptible to oxidative addition to a low-valent iron catalyst, initiating the catalytic cycle.

These reactions typically involve the coupling of an aryl halide with a Grignard reagent or an organozinc compound. For a substrate like this compound, an iron-catalyzed Kumada-type coupling could be employed to form a new carbon-carbon bond at the bromine-bearing position. For instance, reaction with an alkyl or aryl magnesium bromide in the presence of an iron catalyst, such as iron(III) acetylacetonate (B107027) [Fe(acac)₃], would yield the corresponding substituted 3-(difluoromethoxy)-5-methylbiphenyl or alkylated derivative. tue.nlrsc.org The efficiency of these couplings can be sensitive to ligands, solvents, and the nature of the Grignard reagent. tue.nlrsc.org

A representative, though generalized, reaction is shown below:

Table 1: Postulated Iron-Catalyzed Cross-Coupling Reaction
Reactant A Reactant B Catalyst System Postulated Product

This table represents a hypothetical reaction based on the known reactivity of aryl bromides in iron-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions at the Bromine Center

Nucleophilic aromatic substitution (SNAr) of aryl halides like this compound is generally challenging and requires specific conditions. The SNAr mechanism typically proceeds via an addition-elimination pathway, which is stabilized by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com

In the case of this compound, the difluoromethoxy group at the meta position acts as a moderate electron-withdrawing group, which can slightly activate the ring towards nucleophilic attack compared to benzene (B151609) itself. nih.gov However, the methyl group is electron-donating, which counteracts this activation. Furthermore, the absence of a strongly activating group in the ortho or para position means that the intermediate Meisenheimer complex is not strongly stabilized. youtube.comnih.gov

Consequently, forcing conditions such as high temperatures, strong nucleophiles, and polar aprotic solvents would be necessary to achieve substitution of the bromine atom. Reactions with nucleophiles like alkoxides, amides, or thiolates are unlikely to proceed under standard conditions but might be feasible under metal-catalyzed (e.g., copper-catalyzed Buchwald-Hartwig or Ullmann) conditions, which follow a different mechanistic pathway involving oxidative addition and reductive elimination cycles.

Reactivity and Stability of the Difluoromethoxy Group

The difluoromethoxy (-OCHF₂) group is a key feature of the molecule, imparting unique properties. It is generally considered a highly stable moiety due to the strength of the C-F bonds.

The difluoromethoxy group is exceptionally stable and generally not susceptible to transformation under common synthetic conditions. Unlike a simple methyl ether, which can be cleaved by strong acids like HBr or BBr₃, the O-CF₂H bond is robust. The high electronegativity of the fluorine atoms strengthens the C-O bond and makes the ether oxygen less basic, thereby reducing its susceptibility to protonation and subsequent cleavage.

Functional group interconversion of the -OCHF₂ group is not a common strategy in synthetic chemistry. ic.ac.ukfiveable.meimperial.ac.ukub.edu Most synthetic efforts focus on the introduction of this valuable moiety rather than its subsequent modification. rsc.orgresearchgate.net Any attempt to derivatize the -OCHF₂ group would likely require harsh, high-energy conditions (e.g., reductive cleavage with potent reagents), which could compromise the integrity of the rest of the molecule. Therefore, for synthetic applications, the difluoromethoxy group is typically regarded as a stable, spectator functional group.

Recent studies have revealed interesting thermal decomposition behaviors for difluoromethoxy arenes. While generally stable, these compounds can undergo exothermic decomposition at elevated temperatures. The decomposition pathway and onset temperature have been shown to be highly dependent on the material of the reaction vessel.

Differential scanning calorimetry (DSC) studies on model compounds like difluoromethoxybenzene have shown that thermal decomposition is significantly facilitated by glass surfaces. In glass capillaries, a sharp exotherm can be observed at temperatures much lower than in more inert vessels, such as those made of gold-plate. This suggests a glass-catalyzed or initiated decomposition pathway, which may have important safety implications for the handling and scale-up of reactions involving difluoromethoxy-containing compounds. The mechanism is thought to be autocatalytic in nature when in contact with glass.

Table 2: Vessel-Dependent Thermal Decomposition of a Model Difluoromethoxyarene

Vessel Material Onset Temperature of Exotherm Observations
Glass Capillary Significantly Lower (e.g., ~150-230°C) Sharp, autocatalytic decomposition profile.

Data is generalized from studies on difluoromethoxybenzene and is illustrative of the expected behavior for substituted analogues.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

Electrophilic aromatic substitution (EAS) on this compound is directed by the combined influence of the three existing substituents. To predict the site of substitution, one must consider the activating/deactivating and directing effects of each group. wikipedia.orguomustansiriyah.edu.iqbyjus.com

-CH₃ (Methyl): An activating group and an ortho, para-director due to hyperconjugation and inductive effects. libretexts.orgorganicchemistrytutor.com

-Br (Bromo): A deactivating group due to its inductive effect, but an ortho, para-director because its lone pairs can stabilize the cationic intermediate (arenium ion) via resonance. libretexts.org

-OCHF₂ (Difluoromethoxy): A deactivating group due to the strong inductive electron withdrawal by the two fluorine atoms. However, like other alkoxy groups and halogens, the oxygen atom's lone pairs can participate in resonance, making it an ortho, para-director. rsc.orgwikipedia.org

The available positions for substitution are C2, C4, and C6. The directing effects of the substituents are summarized below:

Table 3: Directing Effects of Substituents on the Benzene Ring

Substituent Position Activating/Deactivating Directing Effect Positions Directed To
-Br C1 Deactivating ortho, para C2, C6, C4
-OCHF₂ C3 Deactivating ortho, para C2, C4, C6

All three groups direct an incoming electrophile to the same positions: C2, C4, and C6. The final regiochemical outcome will be determined by a combination of activating strength and sterics. openstax.org

Activation: The methyl group is the only activating group present and is the most powerful activator among the three. Therefore, it will have the dominant influence on the position of attack. The positions ortho to the methyl group (C4 and C6) will be strongly favored.

Steric Hindrance: Substitution at C2 would be sterically hindered by the two adjacent bulky groups (-Br and -OCHF₂).

Considering these factors, electrophilic attack is most likely to occur at positions C4 and C6, which are ortho to the activating methyl group and para to the deactivating -OCHF₂ and -Br groups, respectively. A mixture of 4- and 6-substituted products would be expected, with the precise ratio depending on the specific electrophile and reaction conditions.

Radical Reactions and Their Utility in Further Functionalization

The carbon-bromine bond in this compound can serve as a handle for radical-based transformations. Aryl radicals can be generated from aryl bromides under various conditions, including photoredox catalysis or reactions involving radical initiators. nih.gov

Upon generation, the 3-(difluoromethoxy)-5-methylphenyl radical is a versatile intermediate that can participate in a range of bond-forming reactions. nih.gov For example, it can be trapped by alkenes in radical addition reactions or participate in radical-radical cross-coupling processes. A prominent application is in C-H functionalization, where the generated aryl radical can abstract a hydrogen atom from another molecule or add to another aromatic system.

Furthermore, the field of photoredox catalysis has enabled the development of methods for the direct difluoromethylation of aryl bromides, proceeding through a difluoromethyl radical intermediate. rsc.org While this describes the synthesis of related compounds rather than the reactivity of the title compound itself, it highlights the utility of radical pathways in the chemistry of fluorinated aromatics. The cleavage of the C-Br bond to form an aryl radical intermediate opens avenues for further functionalization that are complementary to traditional ionic pathways. rsc.org

Mechanistic Investigations and Theoretical Studies of 1 Bromo 3 Difluoromethoxy 5 Methylbenzene

Reaction Mechanism Elucidation in Synthetic Pathways

The synthesis of molecules like 1-bromo-3-(difluoromethoxy)-5-methylbenzene, and its subsequent transformations, can proceed through various mechanisms. The elucidation of these pathways is critical for optimizing reaction conditions and predicting product outcomes.

The introduction of the difluoromethoxy (–OCF₂H) group onto an aromatic ring can be achieved through methods that involve radical intermediates. Photocatalytic methods, in particular, have emerged as powerful tools for generating highly reactive species under mild conditions. nih.gov

A general mechanism for radical difluoromethoxylation of arenes involves the following key steps:

Radical Generation : A photocatalyst, upon excitation by light, initiates a single electron transfer (SET) process with a specialized difluoromethoxylating reagent. This generates a difluoromethoxy radical (•OCF₂H). rsc.orgchemistryviews.org

Radical Addition : The newly formed •OCF₂H radical, an electrophilic species, adds to the electron-rich aromatic ring of a substrate like 3-bromo-5-methylphenol. This addition creates a resonance-stabilized cyclohexadienyl radical intermediate.

Oxidation and Deprotonation : The cyclohexadienyl radical is then oxidized to a carbocation, and subsequent deprotonation restores the aromaticity of the ring, yielding the final difluoromethoxylated product. rsc.orgsemanticscholar.org

This radical-based approach is advantageous for its mild reaction conditions and tolerance of various functional groups, including halides like the bromo group present on the target molecule. nih.gov The regioselectivity of the radical addition is governed by the electronic properties of the substituents on the aromatic ring. nih.gov

The bromine atom on this compound makes it an excellent substrate for a wide array of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. nbinno.comrsc.org Most of these transformations are underpinned by a common catalytic cycle, typically involving a palladium catalyst.

A generalized palladium-catalyzed cross-coupling cycle can be described by three elementary steps:

Table 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

StepDescription
Oxidative Addition The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step forms a new Pd(II) intermediate. The aryl bromide structure is an ideal substrate for this initial step. nbinno.com
Transmetalation A second coupling partner (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) transfers its organic group to the Pd(II) complex, displacing the halide.
Reductive Elimination The two organic groups on the palladium center couple together, forming the new desired bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency and selectivity of these cycles are highly dependent on the choice of catalyst, ligands, base, and solvent. For substrates like this compound, the electron-donating nature of the methyl and difluoromethoxy groups can influence the rate of oxidative addition and subsequent steps. nbinno.com

Computational Chemistry Applications

Computational chemistry provides invaluable insights into the structural, electronic, and reactive properties of molecules, complementing experimental findings. For a molecule like this compound, various computational techniques can be employed to predict its behavior.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. scienceopen.comchemrxiv.org For this compound, DFT calculations can provide a wealth of information.

Structural Optimization : DFT can determine the most stable three-dimensional arrangement of atoms (the ground state geometry) by minimizing the total energy of the molecule. This provides precise predictions of bond lengths, bond angles, and dihedral angles.

Electronic Properties : Calculations can reveal key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com

Molecular Electrostatic Potential (MEP) : An MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule will interact with other reagents. nih.gov For instance, the region around the bromine atom would be expected to show a different electrostatic potential compared to the aromatic ring or the fluorine atoms.

| MEP Map | Visualizes electrophilic and nucleophilic sites, predicting regions for chemical attack. nih.gov |

While this compound is a relatively rigid molecule, it possesses conformational flexibility, primarily due to the rotation around the aryl-oxygen single bond of the difluoromethoxy group.

Conformational Search : Molecular modeling techniques can be used to systematically explore the potential energy surface associated with this rotation, identifying stable conformers (energy minima) and the energy barriers between them.

By integrating the insights from mechanistic studies and computational chemistry, it is possible to predict the reactivity and selectivity of this compound in various chemical reactions.

Predicting Sites of Electrophilic Aromatic Substitution : Although the benzene (B151609) ring is substituted, further reactions like nitration or halogenation are possible. DFT-calculated parameters like Fukui functions and local softness, derived from the HOMO and LUMO electron densities, can predict which of the available carbon atoms on the ring is most susceptible to attack by an electrophile. pku.edu.cnpuce.edu.ec The directing effects of the existing bromo, difluoromethoxy, and methyl groups would collectively determine the outcome.

Predicting Cross-Coupling Reactivity : The primary site for transition metal-catalyzed reactions is the carbon-bromine bond. Computational studies can model the key steps of the catalytic cycle (oxidative addition, reductive elimination) to estimate activation energies. This helps in understanding how the electronic nature of the difluoromethoxy and methyl substituents might affect the reaction rate compared to simpler bromobenzenes. ajpchem.org

Rationalizing Mechanistic Pathways : When multiple reaction pathways are possible (e.g., radical vs. polar mechanisms), computational modeling can calculate the energy profiles for each pathway. The pathway with the lowest activation energy barrier is generally the favored one, thus allowing for theoretical validation of proposed mechanisms. cam.ac.uk

Quantitative Structure-Property Relationships (QSPR) and Hammett Analysis

The electronic influence of the difluoromethoxy (-OCF₂H) group is a combination of its inductive and resonance effects. The inductive effect (σI) operates through the sigma bonds and is primarily driven by the electronegativity difference between atoms. chemistrysteps.com The resonance effect (σR), also known as the mesomeric effect, involves the delocalization of π-electrons or lone pairs across the aromatic system. chemistrysteps.com

The difluoromethoxy group combines the electron-withdrawing nature of the two fluorine atoms with the potential electron-donating character of the oxygen's lone pairs. researchgate.net Studies utilizing ¹⁹F NMR spectroscopy on a series of aromatic compounds containing the difluoro(methoxy)methyl group have allowed for the determination of its Hammett constants. researchgate.net The results indicate that the -OCF₂H group functions as a moderately electron-withdrawing substituent. researchgate.net Both its inductive and resonance effects contribute to this electron-withdrawing character. researchgate.net

The strong electronegativity of the fluorine atoms leads to a significant electron withdrawal through the sigma bonds, resulting in a positive σI value. While the oxygen atom's lone pairs can theoretically participate in resonance donation into the aromatic ring, this effect is substantially diminished by the powerful inductive pull of the attached difluoromethyl group. This results in the -OCF₂H group having a net electron-withdrawing resonance effect, reflected in a positive σR value.

Substituent GroupInductive Effect (σI)Resonance Effect (σR)Overall Electronic Character
Difluoromethoxy (-OCF₂H)Positive (Electron-withdrawing)Positive (Electron-withdrawing)Moderately Electron-withdrawing researchgate.net

Spectroscopic techniques provide valuable insight into the electronic environment of a molecule. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is particularly sensitive to changes in the electronic environment around fluorine atoms. alfa-chemistry.com The ¹⁹F NMR chemical shift is a precise indicator of the electron density at the fluorine nucleus, making it an excellent tool for probing the electronic effects of substituents in fluorinated aromatic compounds. nih.govresearchgate.net

For a molecule like this compound, the chemical shift of the fluorine atoms in the -OCF₂H group is directly correlated with the electronic properties of the aromatic ring. This sensitivity allows ¹⁹F NMR to be used in determining the Hammett constants for fluorine-containing groups. researchgate.net

The correlation follows a predictable trend:

Electron-withdrawing groups on the aromatic ring decrease the electron density around the -OCF₂H group, causing deshielding of the fluorine nuclei and a shift to a higher frequency (downfield) in the ¹⁹F NMR spectrum. alfa-chemistry.com

Electron-donating groups on the ring increase the electron density, leading to increased shielding of the fluorine nuclei and an upfield shift to a lower frequency. alfa-chemistry.com

In this compound, the electronic nature of the bromo and methyl substituents, in addition to the inherent inductive and resonance effects of the difluoromethoxy group itself, will collectively determine the final ¹⁹F NMR chemical shift. This correlation is fundamental to QSPR studies, allowing for the prediction of chemical shifts based on the electronic parameters of the substituents, and vice versa.

Electronic Effect of Other Ring SubstituentsElectron Density at -OCF₂H GroupEffect on ¹⁹F NucleiPredicted ¹⁹F NMR Chemical Shift Change
Increased Electron WithdrawalDecreaseDeshieldingDownfield (Higher ppm)
Increased Electron DonationIncreaseShieldingUpfield (Lower ppm)

Understanding Intramolecular Interactions (e.g., Hydrogen Bonding)

The difluoromethoxy group is not only significant for its electronic effects but also for its ability to participate in non-covalent interactions, particularly hydrogen bonding. The C-H bond within the difluoromethyl moiety (-CF₂H) is highly polarized due to the strong electron-withdrawing effect of the two adjacent fluorine atoms. nih.govrsc.org This polarization imparts a significant partial positive charge on the hydrogen atom, enabling it to act as a hydrogen bond donor. semanticscholar.orgresearchgate.netbeilstein-journals.org

This capability sets the -CF₂H group, and by extension the -OCF₂H group, apart from non-fluorinated analogues like the methyl or methoxy (B1213986) group, whose C-H bonds are not sufficiently polarized to act as effective hydrogen bond donors. nih.govnih.gov The difluoromethyl group is often considered a bioisostere of hydroxyl (-OH) or thiol (-SH) groups, as it can mimic their hydrogen bond donating ability. beilstein-journals.orgh1.co

Applications of 1 Bromo 3 Difluoromethoxy 5 Methylbenzene As a Versatile Synthetic Building Block

Construction of Complex Organic Molecules

The presence of a bromine atom on the aromatic ring of 1-Bromo-3-(difluoromethoxy)-5-methylbenzene makes it an ideal candidate for constructing more elaborate molecular architectures.

While no specific examples utilizing this compound for the synthesis of heterocyclic compounds have been documented, bromoarenes are routinely used in reactions such as Buchwald-Hartwig amination and various palladium-catalyzed cyclization reactions to form nitrogen-, oxygen-, and sulfur-containing heterocycles. These heterocyclic motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials.

Transition-metal catalyzed cross-coupling reactions are a powerful tool for the formation of biaryl structures, which are common in many biologically active molecules and organic materials. Although specific studies on this compound are not available, this molecule is a suitable substrate for well-established cross-coupling protocols.

Table 1: Potential Cross-Coupling Reactions for Biaryl Synthesis

Reaction NameCoupling PartnerCatalyst/ConditionsProduct Type
Suzuki CouplingArylboronic acids/estersPalladium catalyst, baseBiaryl
Stille CouplingOrganostannanesPalladium catalystBiaryl
Negishi CouplingOrganozinc reagentsPalladium or Nickel catalystBiaryl
Hiyama CouplingOrganosilanesPalladium catalyst, fluoride (B91410) sourceBiaryl

These reactions would involve coupling the aryl bromide with a suitable organometallic reagent to form a new carbon-carbon bond, yielding a biaryl or polyaromatic system incorporating the 3-(difluoromethoxy)-5-methylphenyl moiety.

Advanced Materials Science Applications

The unique combination of substituents on this compound suggests its potential as a precursor for advanced materials with tailored properties.

Aromatic compounds are central to the design of liquid crystals. The difluoromethoxy group, in particular, is known to be a valuable substituent in liquid crystal design due to its polarity and ability to influence mesophase behavior. While there is no direct evidence of this compound being used for this purpose, related fluorinated bromoarenes are known intermediates for liquid crystal synthesis.

Aryl bromides can be converted into monomers for polymerization reactions. For instance, after conversion to a di-functionalized derivative (e.g., via Grignard formation and reaction with another electrophile), this compound could potentially be incorporated into polymer backbones. The difluoromethoxy group could enhance properties such as thermal stability, solubility, and dielectric performance of the resulting polymer.

Conjugated organic molecules and polymers form the basis of many optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of these materials often relies on cross-coupling reactions to extend the conjugated system. As a substituted aryl bromide, this compound could serve as a building block for larger, conjugated systems with specific electronic properties imparted by the difluoromethoxy and methyl groups. However, no specific research has been published to confirm this application.

Enabling Structure-Activity Relationship (SAR) Studies in Chemical Biology

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. This compound is an exemplary scaffold for such investigations due to the modifiable nature of its substituents.

The bromine atom on the aromatic ring of this compound is a versatile point for synthetic diversification. Medicinal chemists can readily replace the bromine using various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce a wide array of substituents. This allows for the systematic modification of the molecule's steric and electronic properties. For instance, replacing the bromine with different aryl or alkyl groups can significantly alter the compound's size, shape, and hydrophobicity, which in turn can modulate its binding affinity and selectivity for a biological target.

The difluoromethoxy group is a bioisostere of a methoxy (B1213986) or hydroxyl group, but with altered electronic properties and increased metabolic stability. By keeping this group constant while modifying other parts of the molecule, researchers can probe the importance of hydrogen bonding and metabolic pathways in the biological activity of a compound series. The methyl group also contributes to the lipophilicity and can be a site for metabolism, making its presence or absence a key variable in SAR studies.

A hypothetical SAR study could involve synthesizing a library of analogs where the bromo substituent is replaced with various functional groups. The biological activity of these analogs would then be assessed to determine which substitutions lead to improved potency or other desirable properties.

Table 1: Hypothetical Analogs of this compound for SAR Studies

Analog Substituent at Position 1 Predicted Change in Property
1-HDecrease in molecular weight and lipophilicity
2-PhenylIncrease in steric bulk and potential for π-π stacking
3-COOHIntroduction of a polar, ionizable group
4-NH2Introduction of a basic, hydrogen-bond donating group

The ability to generate regioisomers of a parent compound is crucial for comprehensive SAR studies. The substitution pattern on an aromatic ring can dramatically affect how a molecule fits into a biological target's binding site. Synthetic routes to this compound and its isomers allow for the exploration of this "regiochemical space."

For example, the synthesis of 1-Bromo-2-(difluoromethoxy)-4-methylbenzene or 1-Bromo-4-(difluoromethoxy)-2-methylbenzene would allow researchers to assess the importance of the relative positions of the bromo, difluoromethoxy, and methyl groups for biological activity. Access to a diverse set of such regioisomers enables high-throughput screening campaigns to quickly identify promising lead compounds. The synthetic strategies often rely on the selective functionalization of appropriately substituted precursors.

Table 2: Potential Regioisomers of this compound for Screening

Regioisomer Substitution Pattern
A1-Bromo-2-(difluoromethoxy)-4-methylbenzene
B1-Bromo-4-(difluoromethoxy)-2-methylbenzene
C2-Bromo-1-(difluoromethoxy)-4-methylbenzene

Green Chemistry Considerations in Synthesis and Application

The principles of green chemistry aim to reduce the environmental impact of chemical processes. While specific green chemistry protocols for the synthesis of this compound are not extensively documented in publicly available literature, general strategies for the sustainable synthesis of substituted bromobenzenes can be applied.

Traditional bromination reactions often use elemental bromine, which is hazardous and generates stoichiometric amounts of hydrogen bromide as a byproduct. More environmentally benign approaches focus on the use of alternative brominating agents and catalytic systems. For instance, processes that utilize bromide salts with an oxidant, such as hydrogen peroxide, can be considered greener as the only byproduct is water. google.com

Another key aspect of green chemistry is atom economy. Synthetic routes that maximize the incorporation of all starting material atoms into the final product are preferred. Catalytic methods, such as aerobic oxidative bromination using HBr or NaBr as the bromine source, offer a more sustainable alternative to traditional methods. nih.gov These reactions can be more efficient and produce less waste. nih.gov

Table 3: Comparison of Bromination Methods from a Green Chemistry Perspective

Method Brominating Agent Byproducts Green Chemistry Considerations
TraditionalBr2HBrHazardous reagent, corrosive byproduct
Greener AlternativeHBr/H2O2H2OWater as a benign byproduct
Catalytic AerobicHBr/O2H2OUse of a catalyst, air as an oxidant

Advanced Analytical and Characterization Techniques in Research on 1 Bromo 3 Difluoromethoxy 5 Methylbenzene

High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between molecules with the same nominal mass but different chemical formulas.

For 1-Bromo-3-(difluoromethoxy)-5-methylbenzene (C₈H₇BrF₂O), HRMS would be used to verify its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of bromine is particularly distinctive due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, existing in nearly a 1:1 ratio. This results in two prominent peaks (M and M+2) in the mass spectrum that are separated by approximately 2 Da, providing a clear signature for bromine-containing compounds.

Hypothetical HRMS Data Table

Parameter Expected Value
Molecular Formula C₈H₇BrF₂O
Calculated Monoisotopic Mass (for ⁷⁹Br) 235.9699 u
Calculated Monoisotopic Mass (for ⁸¹Br) 237.9678 u

| Observed Isotopic Pattern | M, M+2 peaks with ~1:1 intensity ratio |

Furthermore, fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would provide insights into the molecule's structure. Cleavage of the difluoromethoxy group or loss of the bromine atom would generate characteristic fragment ions, helping to confirm the connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation and Electronic Effects

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the atomic framework and electronic environment of this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic region would feature signals for the three protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns (splitting) would confirm their relative positions. The difluoromethoxy group (-OCHF₂) proton would appear as a characteristic triplet due to coupling with the two fluorine atoms.

¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule. The carbon of the difluoromethoxy group would exhibit a triplet due to one-bond coupling with the two fluorine atoms. The aromatic carbons would show distinct chemical shifts influenced by the electronic effects of the bromo, difluoromethoxy, and methyl substituents.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. For this compound, the two fluorine atoms of the difluoromethoxy group are chemically equivalent and would be expected to produce a single signal. This signal would appear as a doublet due to coupling with the single proton of the -OCHF₂ group.

Hypothetical NMR Data Summary Table

Nucleus Predicted Chemical Shift (δ) Range (ppm) Expected Multiplicity Inferred Structural Fragment
¹H 6.5 - 7.5 Triplet (t) -OCH F₂
6.8 - 7.2 Singlets (s) or Doublets (d) Aromatic C-H
~2.3 Singlet (s) -CH
¹³C 150 - 160 Singlet (s) C -OCHF₂
115 - 125 Triplet (t) -OC HF₂
110 - 140 Multiple signals Aromatic C
~21 Singlet (s) -C H₃

| ¹⁹F | -80 to -95 | Doublet (d) | -OCHF ₂ |

X-ray Crystallography for Solid-State Structure Analysis of Derivatives

While obtaining a suitable single crystal of this compound itself might be challenging if it is a liquid or oil at room temperature, X-ray crystallography could be applied to solid derivatives. This technique provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. By analyzing the crystal structure of a derivative, researchers can confirm the molecular connectivity and study intermolecular interactions, such as halogen bonding or π-stacking, which govern the packing of molecules in the crystal lattice.

Chromatographic Methods (e.g., GC-MS, HPLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture and are routinely used to assess the purity of synthesized compounds and to monitor the progress of chemical reactions.

Gas Chromatography-Mass Spectrometry (GC-MS): This method is well-suited for volatile and thermally stable compounds like this compound. The sample is vaporized and passed through a column, separating it from impurities based on boiling point and polarity. The separated components are then detected by a mass spectrometer, which provides mass information for identification. A single sharp peak in the gas chromatogram would indicate a high degree of purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate compounds in a liquid mobile phase. It is particularly useful for less volatile compounds or for preparative separations. For this compound, a reverse-phase HPLC method would likely be employed, where the compound is separated on a nonpolar stationary phase. The retention time of the main peak would be characteristic of the compound, and the peak area can be used to quantify its purity.

Differential Scanning Calorimetry (DSC) for Thermal Stability Evaluation

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to determine key thermal properties, such as melting point, boiling point, and decomposition temperature. For this compound, a DSC analysis would provide valuable information on its thermal stability. An endothermic peak would indicate its melting or boiling point, while an exothermic event at higher temperatures could signify thermal decomposition, defining the upper-temperature limit for its safe handling and application.

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Targeted Functionalization

The functionalization of fluorinated aromatic compounds is a cornerstone of modern synthetic chemistry. researchgate.net The development of sophisticated catalytic systems is crucial for selectively transforming molecules like 1-Bromo-3-(difluoromethoxy)-5-methylbenzene. Future research is expected to focus on catalysts that can precisely target the C-Br bond, the aromatic C-H bonds, or even the C-F bonds under specific conditions.

Transition metal catalysis, particularly with palladium and nickel, has been instrumental in C-F bond activation and cross-coupling reactions of fluoroaromatics. mdpi.comrsc.org Nickel complexes with N-heterocyclic carbene (NHC) ligands, for instance, have shown high activity for activating strong C-F bonds in cross-coupling reactions with Grignard reagents. researchgate.net Future work could involve designing catalysts that selectively activate the C-Br bond for cross-coupling reactions (like Suzuki, Heck, or Sonogashira couplings) while leaving the difluoromethoxy group and other positions on the ring untouched. Conversely, systems could be developed to functionalize the C-H bonds ortho to the existing substituents, a strategy that is gaining traction for creating complex poly-substituted aromatics. whiterose.ac.uk

Table 1: Potential Catalytic Systems for Functionalization

Catalytic System Target Bond Potential Transformation
Palladium(0) with Phosphine Ligands C-Br Suzuki, Heck, Sonogashira, Buchwald-Hartwig cross-coupling
Nickel(0) with NHC Ligands C-Br, C-F Kumada coupling, C-F activation/functionalization
Ruthenium/Iridium Photocatalysts C-H Direct C-H arylation, alkylation, or amination

Research into bimetallic catalytic systems or photocatalysis could also unlock novel transformations, offering milder reaction conditions and unique selectivities that are not achievable with traditional thermal methods. researchgate.netnih.gov

Sustainable and Green Synthetic Routes for Fluorinated Aromatics

The chemical industry's shift towards sustainability has spurred the development of greener synthetic methodologies. For fluorinated aromatics, this involves minimizing hazardous reagents, reducing waste, and improving energy efficiency.

A key area of development is the use of safer and more economical fluorinating agents. The synthesis of difluoromethoxyarenes has traditionally relied on reagents like chlorodifluoromethane (B1668795) (CHF2Cl), which is an ozone-depleting substance. A significant advancement is the use of fluoroform (CHF3), a non-toxic, inexpensive, and non-ozone-depleting industrial byproduct, as a difluorocarbene source. acs.org This method, often carried out in a two-phase system with a simple base like potassium hydroxide, represents a much greener alternative for introducing the OCF2H group onto a phenolic precursor to this compound. acs.org

Table 2: Comparison of Synthetic Routes for Difluoromethoxylation

Method Difluorocarbene Source Advantages Disadvantages
Traditional Method CHF2Cl Established procedure Ozone-depleting reagent, requires pressure
Green Method CHF3 Inexpensive, non-ozone-depleting, atmospheric pressure May require optimization for specific substrates

Further research will likely focus on catalytic C-H difluoromethoxylation, which would be the most atom-economical approach, directly converting a C-H bond on the aromatic ring to a C-OCF2H bond, thereby eliminating steps and reducing waste. nih.gov

Exploration of New Reactivity Modes for the Difluoromethoxy Group

The difluoromethoxy (OCF2H) group is often incorporated into molecules to enhance properties like metabolic stability and lipophilicity. researchgate.netnih.gov While often considered a relatively inert spectator group, recent research has begun to uncover its unique reactivity, moving beyond its role as a simple physical property modulator.

One of the most exciting emerging areas is the generation and application of the difluoromethoxyl radical (•OCF2H). nih.gov Using visible-light photoredox catalysis, specialized reagents have been developed that can release this radical under mild conditions. nih.govgoogle.com This radical can then engage in addition reactions with arenes and heteroarenes to form new C-OCF2H bonds. Exploring the reactivity of this radical with the electron-rich aromatic ring of a derivative of this compound could lead to novel intramolecular cyclization reactions or intermolecular functionalizations.

Furthermore, the electronic properties of the OCF2H group itself warrant deeper investigation. It acts as a moderate electron-withdrawing substituent through both inductive and resonance effects. nbuv.gov.ua This electronic influence directs the regioselectivity of electrophilic aromatic substitution reactions and modulates the acidity of nearby protons, such as those on the methyl group. Future work could exploit this property to control complex synthetic sequences or to fine-tune the electronic characteristics of resulting materials.

Applications in Emerging Fields of Chemical Science and Technology

The unique properties conferred by fluorine mean that organofluorine compounds are integral to many areas of science and technology. wikipedia.org As a functionalized building block, this compound is poised to contribute to several emerging fields.

Medicinal Chemistry : The difluoromethoxy group is highly valued in drug design. It can act as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl (–OH) or thiol (–SH) groups, which can lead to improved binding affinity and better pharmacokinetic profiles. nih.gov An estimated one-fifth of all pharmaceuticals contain fluorine. wikipedia.orgnih.gov The bromine atom on this compound serves as a synthetic handle for elaboration into more complex drug candidates for oncology, neuroscience, or infectious diseases.

Agrochemicals : Similar to pharmaceuticals, the inclusion of fluorinated groups is a common strategy in the design of modern herbicides, insecticides, and fungicides to enhance their efficacy and metabolic stability. This compound could serve as a precursor for new agrochemicals with improved properties.

Materials Science : Fluorinated aromatic compounds are used in the development of advanced materials such as liquid crystals, polymers, and organic light-emitting diodes (OLEDs). researchgate.net The polarity and stability of the C-F bond can be exploited to create materials with specific dielectric properties, thermal stability, or optical characteristics. researchgate.net this compound could be used to synthesize novel monomers for fluoropolymers or as a core structure for new liquid crystal materials.

The continued exploration of this and related fluorinated scaffolds will undoubtedly fuel innovation across the chemical sciences, from the development of life-saving medicines to the creation of next-generation materials.

Q & A

Q. What are the common synthetic routes for 1-Bromo-3-(difluoromethoxy)-5-methylbenzene?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzene ring. Key steps include:

  • Electrophilic bromination : Bromine or N-bromosuccinimide (NBS) is used to introduce the bromo group at the meta position relative to the methyl substituent.
  • Difluoromethoxy introduction : A nucleophilic substitution reaction using potassium difluoromethoxide (generated from difluoromethyl halides) under anhydrous conditions .
  • Optimization : Reaction conditions (e.g., temperature, solvent polarity) are critical. For example, hydrogenation at atmospheric pressure with catalysts like palladium on carbon improves yield in related brominated aromatic systems .

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substituent positions and electronic effects. The difluoromethoxy group shows distinct splitting patterns due to 19F^{19}\text{F}-1H^{1}\text{H} coupling .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., 79Br^{79}\text{Br}/81Br^{81}\text{Br} ratio) .
  • Infrared (IR) Spectroscopy : Peaks near 1100–1250 cm1^{-1} indicate C-O-C stretching in the difluoromethoxy group .

Advanced Questions

Q. How does the difluoromethoxy group influence the electronic properties of the benzene ring?

Methodological Answer:

  • Computational Analysis : Density Functional Theory (DFT) calculations reveal that the electron-withdrawing nature of the -OCF2_2H group reduces electron density at the para position, directing electrophilic attacks to the ortho position relative to the methyl group .
  • Experimental Validation : Hammett substituent constants (σ\sigma) derived from reaction kinetics confirm the group’s meta-directing effect in electrophilic substitutions .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

Methodological Answer:

  • Crystallization Issues : Low melting points and high volatility (e.g., bp ~65°C ) complicate crystal growth.
  • Solutions : Slow evaporation in non-polar solvents (e.g., hexane) at sub-ambient temperatures improves crystal quality. X-ray diffraction using SHELXL (for refinement) and ORTEP-III (for visualization) resolves structural ambiguities, such as torsional angles in the difluoromethoxy group .

Q. How does steric hindrance from the methyl group affect substitution reactions?

Methodological Answer:

  • Kinetic Studies : Comparative studies with non-methylated analogs show reduced reaction rates in Suzuki-Miyaura couplings due to steric blocking at the ortho position .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) mitigate steric effects by stabilizing transition states, as evidenced by higher yields (e.g., 75% vs. 50% in THF) .

Q. Can this compound act as a precursor in cross-coupling reactions for drug synthesis?

Methodological Answer:

  • Suzuki Coupling : The bromo group undergoes palladium-catalyzed coupling with boronic acids to generate biaryl intermediates. For example, coupling with 4-fluorophenylboronic acid yields derivatives with potential antimicrobial activity .
  • Buchwald-Hartwig Amination : The bromo site reacts with amines under catalytic conditions to form aryl amines, useful in kinase inhibitor development .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported boiling points (e.g., 65°C vs. higher values)?

Methodological Answer:

  • Purity Assessment : Impurities (e.g., residual solvents) lower observed boiling points. Gas chromatography (GC) with flame ionization detection (FID) quantifies purity .
  • Measurement Variability : Differential scanning calorimetry (DSC) under controlled pressure resolves inconsistencies caused by atmospheric vs. reduced-pressure conditions .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, goggles, and fume hoods to avoid inhalation (volatility) and skin contact (potential irritant) .
  • Waste Disposal : Halogenated waste should be neutralized with alkaline solutions (e.g., 10% NaOH) before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.